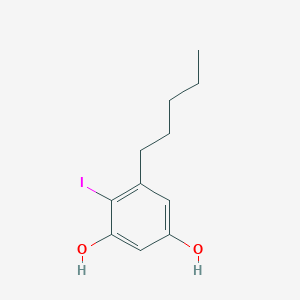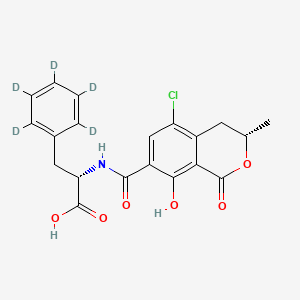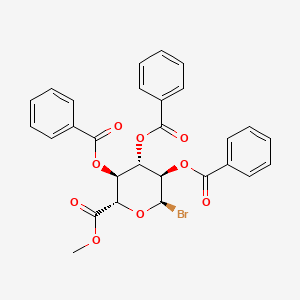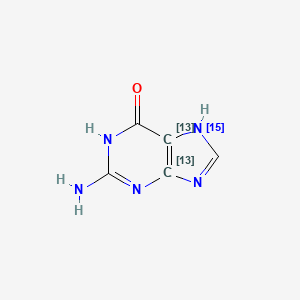
Guanine-4,5-13C2,7-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both DNA and RNA, whereas thymine is usually seen only in DNA, and uracil only in RNA . The labeled isotopes, carbon-13 and nitrogen-15, make this compound particularly useful in various scientific research applications, including studies involving nucleic acids and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-4,5-13C2,7-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chemical reactors to achieve high yields and purity. Quality control measures, such as chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Guanine-4,5-13C2,7-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxo-guanine derivatives, while substitution reactions may result in halogenated guanine compounds .
科学研究应用
Guanine-4,5-13C2,7-15N has a wide range of scientific research applications:
作用机制
The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it participates in various biochemical processes. The labeled isotopes allow researchers to trace the compound’s interactions and transformations within cells. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and nucleases .
相似化合物的比较
Similar Compounds
Adenine-13C2,15N: Another stable isotope-labeled nucleobase used in similar research applications.
Cytosine-13C2,15N: Labeled cytosine used for studying nucleic acid interactions and metabolic pathways.
Thymine-13C2,15N: Labeled thymine used in DNA-related research.
Uniqueness
Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4,5 carbon and 7 nitrogen positions, which provides distinct advantages in tracing and studying its behavior in complex biological systems. This specificity allows for more precise and detailed analysis compared to other labeled nucleobases .
属性
分子式 |
C5H5N5O |
|---|---|
分子量 |
154.11 g/mol |
IUPAC 名称 |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
InChI 键 |
UYTPUPDQBNUYGX-QZTPXDJLSA-N |
手性 SMILES |
C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


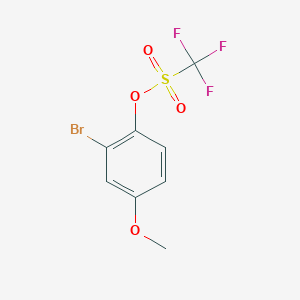
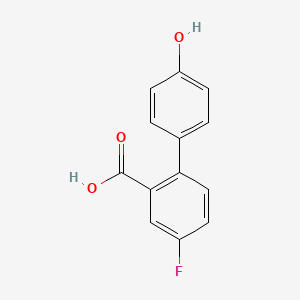
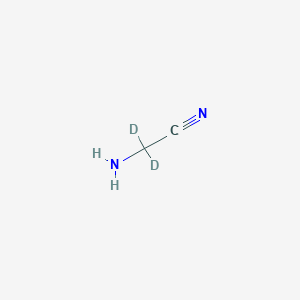
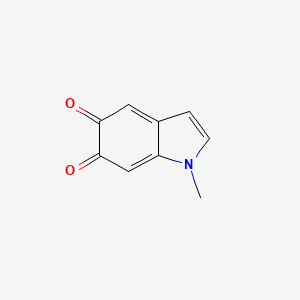
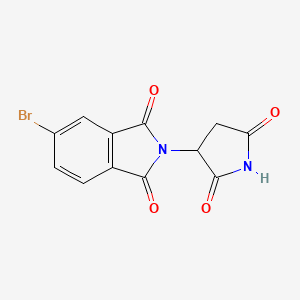
amine hydrochloride](/img/structure/B13446376.png)

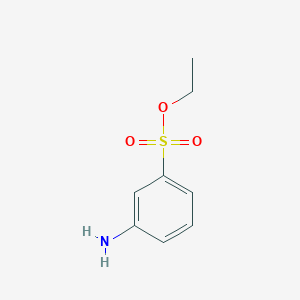
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)

![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
